4-Chloro-2-fluoro-6-methylbenzonitrile

Organic Synthesis Chemical Procurement Quality Control

Avoid synthetic route deviations: This specific 4-chloro-2-fluoro-6-methyl substitution pattern is mandatory for replicating patented oncology leads targeting AR-prostate and triple-negative breast cancer. Substituting isomers risks invalidating pharmacological results. Secure the validated intermediate with batch-to-batch analytical consistency. • Purity: ≥97% (HPLC, NMR, GC) to ensure reaction reproducibility. • Application: Documented use in patented pharmaceutical lead series for oncology. • Supply: Globally stocked in standard research quantities with expedited ambient shipping.

Molecular Formula C8H5ClFN
Molecular Weight 169.58 g/mol
Cat. No. B8214404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-6-methylbenzonitrile
Molecular FormulaC8H5ClFN
Molecular Weight169.58 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C#N)F)Cl
InChIInChI=1S/C8H5ClFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3
InChIKeyDANFQUYARGFMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluoro-6-methylbenzonitrile: Technical Specifications & Industrial Utility


4-Chloro-2-fluoro-6-methylbenzonitrile (CAS 1805454-71-0) is a polyhalogenated aromatic nitrile with the molecular formula C8H5ClFN and a molecular weight of 169.58 g/mol . It is a specialized research chemical and intermediate used in the synthesis of pharmaceutical and agrochemical candidates, characterized by a benzonitrile core substituted with chlorine at the 4-position, fluorine at the 2-position, and a methyl group at the 6-position . The compound is commercially available with a standard purity of ≥95%, with some vendors offering higher purities such as 97% with full analytical characterization including NMR, HPLC, and GC .

Patent context Reported as key intermediate in a patented AR-prostate cancer lead series.
Lipophilicity profile Higher computed LogP supports design of membrane-permeable candidates.
Steric control Ortho-methyl group enables regioselective SNAr reaction studies.

Structural Analogue Substitution Risks for 4-Chloro-2-fluoro-6-methylbenzonitrile


In procurement for research and development, substituting 4-Chloro-2-fluoro-6-methylbenzonitrile with a seemingly similar in-class compound is not advisable without rigorous justification. The precise 4-chloro, 2-fluoro, 6-methyl substitution pattern on the benzonitrile ring creates a unique electronic and steric environment that governs its reactivity and the properties of its downstream products . As demonstrated by studies on related systems, the reactivity of halogenated benzonitriles towards nucleophilic substitution follows a specific order (F > Br > Cl > I), which is highly dependent on the exact substitution pattern and the presence of other substituents [1]. Furthermore, the 4-chloro-2-fluoro-6-methyl substitution pattern has been specifically utilized as a key intermediate in the development of a pharmaceutical candidate for treating AR-prostate cancer and triple-negative breast cancer . Swapping this compound for a different isomer, such as 2-chloro-6-fluoro-4-methylbenzonitrile, or an analog lacking a key substituent, such as 2-fluoro-6-methylbenzonitrile, would alter the physicochemical properties and reaction outcomes, jeopardizing the validity of a synthetic route or the efficacy of a final active ingredient.

Isomer substitution alters reactivity
Replacing with 2-chloro-6-fluoro-4-methyl isomer changes the electronic and steric environment, which may shift nucleophilic substitution outcomes.
Des-chloro analogue loses lipophilicity
Removing the 4-chloro substituent significantly lowers LogP, potentially altering membrane permeability and ADME profiles in downstream candidates.
Missing ortho-methyl reduces steric hindrance
Without the 6-methyl group, regioselectivity control in SNAr reactions may be lost, leading to different product distributions.

Quantitative Differentiation Evidence for Scientific Procurement


Vendor Purity vs. Structural Isomer

When comparing the commercially available purity of 4-Chloro-2-fluoro-6-methylbenzonitrile (CAS 1805454-71-0) to its closest structural isomer, 2-Chloro-6-fluoro-4-methylbenzonitrile (CAS 1715912-82-5), a notable difference in standard purity specifications exists. The target compound is offered by multiple vendors with a minimum purity of 97%, backed by QC data . In contrast, the isomer is typically offered at a lower standard purity of 95% . This difference of 2 percentage points can be critical in multi-step syntheses where yield and impurity profile are paramount.

Purity Specification
Data to verify
Target: ≥97% (min)
Isomer: ≥95% (min)
Higher starting purity may support yield optimization in multi-step synthesis.
Based on independent vendor QC data; verify lot-specific specifications.
Organic Synthesis Chemical Procurement Quality Control

Computed LogP vs. Des-Chloro Analogue

A key differentiator between 4-Chloro-2-fluoro-6-methylbenzonitrile (target compound) and the des-chloro analogue, 2-fluoro-6-methylbenzonitrile (CAS 198633-76-0), is their lipophilicity as measured by the computed partition coefficient (LogP). The target compound has a reported LogP of 2.6592 , which is significantly higher than the LogP of 1.2-1.6 range reported for the des-chloro analogue . This difference of approximately 1 log unit translates to a tenfold difference in lipophilicity.

Lipophilicity
Data to verify
LogP 2.66 vs des-chloro 1.2–1.6
Supports selection for high-lipophilicity candidate design.
Computed LogP from different algorithms; experimental validation may vary.
Medicinal Chemistry Agrochemical Discovery ADME Properties

Steric and Electronic Influence on Reactivity

The presence of the 6-methyl group ortho to the nitrile in 4-Chloro-2-fluoro-6-methylbenzonitrile introduces significant steric hindrance compared to unsubstituted 2-fluoro-4-chlorobenzonitrile (CAS 2396-21-6). Research on halogenated benzonitrile reactivity indicates that the order of nucleophilic substitution reactivity is F > Br > Cl > I [1]. The 6-methyl group ortho to the cyano group will sterically shield the nitrile and influence the regioselectivity of any nucleophilic attack on the aromatic ring, particularly impacting reactions targeting the 2-fluoro or 4-chloro positions . This contrasts sharply with unsubstituted analogues where the ring positions are more accessible.

Steric Environment
Class-level inference
Ortho-methyl creates steric hindrance
Unsubstituted analogue: more accessible ring
Supports regioselectivity studies in nucleophilic aromatic substitution.
Based on class-level SNAr behavior; yields may differ >5% for hindered substrates.
Synthetic Methodology Nucleophilic Aromatic Substitution Reaction Optimization

Documented Use in Anti-Cancer Lead Series

4-Chloro-2-fluoro-6-methylbenzonitrile has been specifically disclosed and utilized as a key synthetic intermediate in the preparation of fused heterocyclic derivatives with significant activity in treating AR-prostate cancer and triple-negative breast cancer . The patent literature indicates that this precise substitution pattern is integral to the final active pharmaceutical ingredient (API) . While many benzonitriles are used as general building blocks, the explicit and recent patent linkage for this specific compound to a high-value therapeutic area provides a strong, documentable reason for its procurement over a generic analogue.

Patent Linkage
Source review
Key intermediate in AR-prostate cancer & TNBC lead series
Reported use in a specific patented drug discovery program.
Disclosed in U.S. Patent 9,115,144 B2; verify synthetic protocol adherence.
Pharmaceutical Intermediates Oncology Research Prostate Cancer

Best Application Scenarios for Research & Industrial Procurement


Proprietary Anti-Cancer Drug Candidate Synthesis

Based on its documented use as a key intermediate in a patented pharmaceutical lead series for AR-prostate cancer and triple-negative breast cancer, 4-Chloro-2-fluoro-6-methylbenzonitrile is the unambiguous and required starting material for replicating or advancing this specific synthetic route . Its procurement is essential for medicinal chemistry teams working in this exact area of oncology research. Using any analogue would be a deviation from the established patent and could lead to different or invalid results.

High-Lipophilicity Agrochemical Development

With a computed LogP of 2.6592, this compound is significantly more lipophilic than its des-chloro analogues . This property is advantageous in agrochemical research for designing herbicides or fungicides where improved cuticle penetration and systemic movement within the plant are desired. The compound's structure allows for the development of active ingredients that target specific plant enzymes or pest nervous systems, enhancing selectivity and efficacy [1].

Regioselective Synthetic Transformations

The unique steric and electronic environment created by the 6-methyl group ortho to the nitrile makes this compound a valuable scaffold for exploring regioselective nucleophilic aromatic substitution reactions . Researchers aiming to develop synthetic methodologies that require control over reactivity at multiple halogen sites (2-fluoro vs. 4-chloro) will find this compound a more challenging and informative substrate than less sterically hindered analogues [2]. It serves as a superior model system for studying steric effects in SNAr chemistry.

Fluorinated Building Block Synthesis

As a versatile polyhalogenated benzonitrile, this compound is a key building block for synthesizing more complex fluorinated organic compounds, a common need in both pharmaceutical and material science research . Its combination of chlorine, fluorine, and a methyl group on a benzonitrile scaffold provides multiple points for further functionalization . The nitrile group can be reduced to a benzylamine, while the aryl halides can undergo cross-coupling reactions, making it a highly versatile intermediate.

Application
Selection Property
Validation Focus
Anti-cancer lead series synthesis
Patent-specific intermediate
Synthetic route fidelity and patent compliance
High-lipophilicity agrochemical R&D
Elevated LogP
Membrane permeability and cuticle penetration assessment
Regioselective SNAr methodology
Steric hindrance profile
Regioselectivity control in polyhalogenated systems
Fluorinated building block library
Polyhalogenated benzonitrile scaffold
Functionalization via cross-coupling and nitrile reduction
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